![molecular formula C17H23N3O2 B3000963 N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide CAS No. 866010-13-1](/img/structure/B3000963.png)
N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide
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Description
Chemical Reactions Analysis
Research has shown that N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide exhibits inhibitory effects on chitinase 3 like 1 (CHI3L1) expression. It reduces memory impairment induced by amyloid beta (Aβ) in animal models. Additionally, it suppresses Aβ-induced β-secretase activity and Aβ generation .
Scientific Research Applications
Anticonvulsant Activity
N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide and its derivatives have been explored for their potential anticonvulsant effects. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, synthesized from similar quinazolinyl compounds, have demonstrated moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).
Pharmacological Study for Analgesic and Anti-inflammatory Activities
Related compounds, such as ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, have been tested for their analgesic and anti-inflammatory activities. Some derivatives proved more active than traditional drugs like acetylsalicylic acid in specific tests, indicating the potential therapeutic use of quinazolinyl compounds in pain and inflammation management (Daidone et al., 1994).
Synthesis for Peptidomimetic Building Blocks
Synthesis of derivatives, like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, from N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide, serves as novel peptidomimetic building blocks. These compounds have potential applications in developing peptide-based therapeutics (Marinko et al., 2000).
Thymidylate Synthase Inhibitors
Some quinazoline antifolates, synthesized by modifying the N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide structure, have shown potential as thymidylate synthase inhibitors. These are explored for their potential use in cancer treatment due to their cytotoxic properties against certain cell lines (Hughes et al., 1990).
H1-Antihistaminic Potencies
The synthesis of (2-substituted-3,4-dihydro-4-oxo-quinazolin-3-yl) acetates and their testing for H1-antihistaminic potencies revealed that certain quinazolinonyl compounds have higher potencies than others in this series. This suggests potential applications in allergy treatment (Rao & Reddy, 1993).
properties
IUPAC Name |
N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-5-8-11-20(13(3)21)12(2)16-18-15-10-7-6-9-14(15)17(22)19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINUBRNIDBXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide |
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